molecular formula C21H17BrN4O3 B11687749 3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide

3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide

Cat. No.: B11687749
M. Wt: 453.3 g/mol
InChI Key: FLHZPJPFKHFFBM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of 4-methoxybenzaldehyde using 1,3-di-n-butylimidazolium tribromide as a brominating reagent . The resulting 3-bromo-4-methoxybenzaldehyde is then subjected to further reactions to introduce the benzotriazole and benzamide groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, solvent-free conditions, and continuous flow reactors to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling reactions can yield biaryl compounds, while oxidation reactions can produce aldehydes or carboxylic acids.

Scientific Research Applications

3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide involves its interaction with molecular targets and pathways within biological systems. The benzotriazole ring can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The methoxy and bromine groups can also influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide include:

Uniqueness

The uniqueness of 3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H17BrN4O3

Molecular Weight

453.3 g/mol

IUPAC Name

3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)benzotriazol-5-yl]benzamide

InChI

InChI=1S/C21H17BrN4O3/c1-28-16-7-5-15(6-8-16)26-24-18-9-4-14(12-19(18)25-26)23-21(27)13-3-10-20(29-2)17(22)11-13/h3-12H,1-2H3,(H,23,27)

InChI Key

FLHZPJPFKHFFBM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC(=C(C=C4)OC)Br

Origin of Product

United States

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